N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
The compound “N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzothiazole ring, an isoxazole ring, and a carboxamide group .
Molecular Structure Analysis
The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic addition on the active carbonyl group of benzothiazole amide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often judged by their C, H and N analysis .Scientific Research Applications
Synthesis and Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide and related derivatives are part of extensive research into heterocyclic compounds, valued for their diverse chemical activities and potential therapeutic applications. Research has focused on the synthesis of novel derivatives and the evaluation of their biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and antitubercular activities. Notably, certain derivatives exhibit significant selectivity and potency as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating potential utility in medical treatments (Abu‐Hashem et al., 2020), (Mhaske et al., 2011).
Antimicrobial and Antifungal Properties
Compounds related to this compound have shown promising results in antimicrobial and antifungal screenings. Studies highlight the effectiveness of certain derivatives against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal isolates, offering potential pathways for the development of new antimicrobial and antifungal agents (Alhameed et al., 2019).
Cytotoxicity and Anticancer Potential
Research into the cytotoxic properties of related derivatives has been conducted, with some compounds demonstrating in vitro activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest potential applications in cancer research and therapy, with ongoing studies to further understand and exploit their anticancer properties (Hassan et al., 2014).
Molecular Structure Analysis
Structural analysis, including X-ray crystallography, has been utilized to elucidate the molecular configuration of related compounds, providing insights into their chemical properties and potential interactions. This foundational knowledge is crucial for the rational design of derivatives with enhanced biological activities and specific target interactions (Chakraborty et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
By inhibiting COX-1 and COX-2, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. The inhibition of this pathway leads to a decrease in prostaglandin production, thereby reducing inflammation.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This leads to a decrease in inflammation-related symptoms.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-6-9(19-16-7)12(17)15-13-14-11-8(18-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBWODNUDWSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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